(S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid and ®-1-methyl-pyrrolidine.
Coupling Reaction: The amino group of (S)-2-amino-propionic acid is protected using a suitable protecting group. The carboxyl group is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated carboxyl group is reacted with ®-1-methyl-pyrrolidine to form the desired amide bond, yielding the protected (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide.
Deprotection: The protecting group is removed under mild acidic or basic conditions to obtain the final product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide: Similar structure with a butyramide group instead of a propionamide group.
(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide: Contains an acetamide group instead of a propionamide group.
Uniqueness
(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its specific combination of the pyrrolidine ring and the propionamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6(9)8(12)10-7-3-4-11(2)5-7/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSAWOKQUBQHI-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.